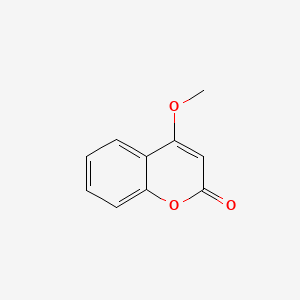

![molecular formula C14H13NO4S B1363175 Ácido 4-{[(4-metilfenil)sulfonil]amino}benzoico CAS No. 37028-85-6](/img/structure/B1363175.png)

Ácido 4-{[(4-metilfenil)sulfonil]amino}benzoico

Descripción general

Descripción

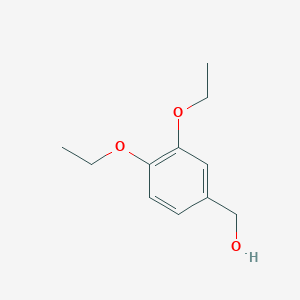

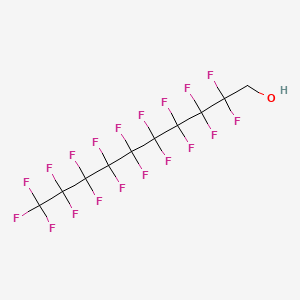

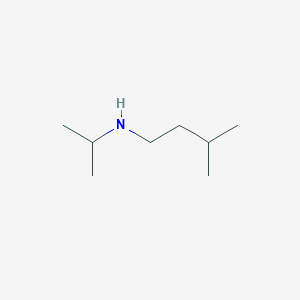

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C14H13NO4S . It has a molecular weight of 291.32 g/mol . The compound is also known by other names such as 4-(4-Methylphenylsulfonamido)benzoic acid and N-(4-Carboxyphenyl)-p-toluenesulfonamide .

Molecular Structure Analysis

The molecular structure of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid consists of two aromatic rings connected by a sulfonyl group and an amino group . The dihedral angle between the aromatic rings is 35.47° . In the crystal structure, adjacent molecules are connected by pairs of O-H⋯O hydrogen bonds, forming head-to-head centrosymmetric dimers typical for carboxylic acids .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Ácido 4-{[(4-metilfenil)sulfonil]amino}benzoico: es un compuesto que se puede utilizar en el desarrollo de nuevos fármacos. Su estructura es similar a la de las sulfonamidas, que son conocidas por sus propiedades antibacterianas . Esto lo convierte en un valioso punto de partida para sintetizar nuevos medicamentos que podrían tratar potencialmente las infecciones bacterianas resistentes a los antibióticos actuales.

Proteómica

En proteómica, este compuesto se puede utilizar como un producto especializado para fines de investigación . Su capacidad para interactuar con las proteínas a través de los grupos sulfonilo lo convierte en un candidato para estudiar la unión y actividad de las proteínas, lo cual es crucial para comprender los mecanismos de las enfermedades y desarrollar terapias dirigidas.

Mecanismo De Acción

Target of Action

The primary target of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, it disrupts the pathway, leading to decreased cell proliferation. This is particularly significant in cancer cells, where the Wnt signaling pathway is often overactive .

Pharmacokinetics

Its efficacy concentration ranges from 125-5 μM in DLD-1, SW480, and LS174T cultures , suggesting that it has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This occurs due to the degradation of β-catenin, which disrupts the Wnt signaling pathway and decreases cell proliferation .

Análisis Bioquímico

Biochemical Properties

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-catenin, a protein involved in cell signaling and gene expression. The interaction between 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid and β-catenin leads to the ubiquitination and proteasomal degradation of β-catenin . This interaction highlights the compound’s potential role in regulating protein stability and cellular signaling pathways.

Molecular Mechanism

At the molecular level, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the C-terminal region of β-catenin, inducing its ubiquitination and subsequent degradation by the proteasome . This mechanism of action highlights the compound’s ability to regulate protein levels and influence cellular processes. Additionally, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid may inhibit or activate other enzymes, further affecting cellular functions and gene expression.

Propiedades

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340085 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37028-85-6 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.